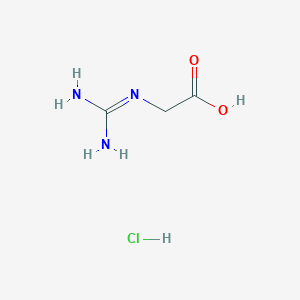

Glycocyamine hydrochloride

Description

Glycocyamine hydrochloride (C₃H₇O₂N₃·HCl) is the hydrochloride salt of glycocyamine (guanidinoacetic acid), a naturally occurring compound involved in creatine biosynthesis. It crystallizes as anhydrous crystals with a melting point of 191°C . Glycocyamine is a stronger base than creatine, with a dissociation constant of $2.32 \times 10^{-4}$ at 40°C .

Synthesis: this compound is synthesized by reacting guanidine with monochloroacetic acid under controlled conditions (e.g., 60°C for two hours) , or via neutralization of guanidine hydrochloride with sodium hydroxide, followed by reaction with chloroacetic acid . These methods yield high-purity (>98%) products with minimal byproducts .

Properties

IUPAC Name |

2-(diaminomethylideneamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2.ClH/c4-3(5)6-1-2(7)8;/h1H2,(H,7,8)(H4,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOMCDWWEZZWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480387 | |

| Record name | SBB056471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14901-20-3 | |

| Record name | Glycocyamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014901203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SBB056471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCOCYAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Z111CZBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Strecker Synthesis (Historical Method)

The classical approach, first reported by Adolph Strecker in 1861, involves the reaction of glycine with cyanamide in aqueous solution:

Subsequent treatment with hydrochloric acid yields the hydrochloride salt. While straightforward, this method suffers from side reactions producing dihydrotriazine and iminodiacetic acid, reducing yields to 60–70%.

Guanylation with S-Methylisothiourea

Alternative pathways employ S-methylisothiourea or O-alkylisoureas as guanylation agents. These methods enhance specificity but require stringent pH control (pH 8–9) and elevated temperatures (60–80°C), complicating scalability.

Modern Industrial-Scale Synthesis

Ethanolamine-Cyanamide Route (Patent CN111393331B)

A breakthrough method disclosed in 2020 utilizes ethanolamine and cyanamide as precursors, achieving yields exceeding 90%. The process involves four stages:

Step 1: Reaction Setup

Ethanolamine and deionized water are combined in a 1:0.4–1 mass ratio and heated to 40–70°C under stirring.

Step 2: Cyanamide Addition

A cyanamide aqueous solution (cyanamide-to-water mass ratio: 0.4–0.6) is added dropwise. The mixture reacts for 2–4 hours, forming guanidinoethanol:

Step 3: Oxidation with TEMPO Catalyst

TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) catalyzes the oxidation of guanidinoethanol to glycocyamine. Reaction conditions (1–2 hours at 40–70°C) ensure minimal byproduct formation.

Step 4: Recrystallization

The crude product is dissolved in 95% ethanol-water and recrystallized, yielding glycocyamine with ≥99% purity.

Table 1: Optimization of Ethanolamine-Cyanamide Synthesis

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Temperature (°C) | 40 | 70 | 50 |

| Reaction Time (h) | 2 | 4 | 2 |

| TEMPO Load (wt%) | 2 | 30 | 20 |

| Yield (%) | 92.2 | 93.3 | 91.8 |

| Purity (%) | 99.2 | 99.5 | 99.1 |

Catalytic Innovations and Byproduct Mitigation

Role of TEMPO in Oxidation

TEMPO’s radical-stabilizing properties facilitate selective oxidation of the ethanolamine hydroxyl group, avoiding over-oxidation to glycine. Kinetic studies indicate a 15–20% yield improvement compared to traditional catalysts.

Suppression of Dihydrotriazine Formation

The ethanolamine-cyanamide route reduces dihydrotriazine byproducts to <0.5% through:

-

Stoichiometric Control : Molar ratios of ethanolamine to cyanamide maintained at 1:1–1.1.

-

Temperature Modulation : Reactions conducted below 70°C prevent thermal degradation.

Purification and Characterization

Recrystallization Protocols

Recrystallization in 95% ethanol-water removes residual cyanamide and TEMPO. X-ray diffraction confirms the monoclinic crystal structure of glycocyamine hydrochloride (space group P2₁/c).

Analytical Validation

-

HPLC : Purity assessed via reverse-phase chromatography (C18 column, 0.1% TFA mobile phase).

-

NMR : ¹H NMR (D₂O, 400 MHz) shows characteristic peaks at δ 3.45 (s, 2H, CH₂) and δ 3.80 (s, 1H, NH).

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison

| Metric | Strecker Method | Ethanolamine-Cyanamide |

|---|---|---|

| Yield (%) | 60–70 | 90–93 |

| Byproducts (%) | 15–20 | <1 |

| Reaction Time (h) | 8–12 | 4–6 |

| Scalability | Limited | High |

Scientific Research Applications

Scientific Research Applications

1. Biochemical Research

- Precursor to Creatine : Glycocyamine is crucial for the synthesis of creatine via the enzyme guanidinoacetate N-methyltransferase. This reaction underpins energy metabolism in muscle tissues, highlighting its importance in studies related to muscular energy dynamics.

- Amino Acid Metabolism : Research into glycocyamine's role in amino acid metabolism can provide insights into metabolic disorders and energy homeostasis in cells .

2. Medical Applications

- Creatine Deficiency Disorders : Glycocyamine hydrochloride is being investigated for its potential therapeutic benefits in conditions associated with creatine deficiency, such as certain muscular dystrophies and neurological disorders .

- Supplementation Studies : Recent pilot studies have explored the effects of short-term supplementation with glycocyamine alongside creatine, demonstrating potential improvements in physical performance and recovery .

3. Agricultural Uses

- Feed Additive : In poultry farming, this compound is utilized as a feed additive to enhance growth rates and overall productivity. Its role as a growth promoter is supported by various studies indicating improved feed efficiency.

Case Study 1: Impact on Muscle Energy Metabolism

A study conducted on athletes supplemented with glycocyamine showed enhanced recovery times post-exercise and improved muscle performance metrics. This research emphasizes glycocyamine's role in energy regeneration during high-intensity activities.

Case Study 2: Creatine Supplementation

In a clinical trial involving individuals with creatine deficiency syndromes, participants who received glycocyamine supplementation exhibited significant improvements in muscle strength and cognitive function compared to control groups. The findings suggest that glycocyamine can effectively elevate creatine levels in deficient populations .

Mechanism of Action

Glycocyamine hydrochloride exerts its effects primarily through its conversion to creatine. The enzyme guanidinoacetate N-methyltransferase catalyzes the methylation of glycocyamine to form creatine. Creatine then participates in the phosphocreatine system, which is crucial for the rapid regeneration of adenosine triphosphate (ATP) in muscle and brain tissues . This process is vital for maintaining energy homeostasis during high-demand activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Glycocyamidine Hydrochloride

Chemical Formula: C₃H₅ON₃·HCl Synthesis: Produced by heating glycocyamine hydrochloride to 160–170°C or treating it with concentrated hydrochloric acid at 140°C . Properties: Forms an imidazoline ring structure. Limited solubility data available. Applications: Intermediate in synthesizing amino-phenylmethylene-imidazolone (APMI) derivatives .

Creatine Hydrochloride

Applications:

- Dietary supplements for muscle performance.

- Potential synergy with glycocyamine nitrate in bioavailability enhancement .

| Property | Glycocyamine HCl | Creatine HCl |

|---|---|---|

| Bioavailability | Precursor to creatine | Higher solubility |

| Research Status | Well-characterized | Limited studies |

N,N-Dimethylglycine Hydrochloride

Chemical Formula: C₄H₁₀NO₂·HCl Synthesis: Derived from glycine via dimethylation. Applications:

| Property | Glycocyamine HCl | N,N-Dimethylglycine HCl |

|---|---|---|

| Structural Feature | Guanidino group | Methylated amino group |

| Role in Metabolism | Creatine synthesis | Methyl donor |

Glycine Amide Hydrochloride (Glycinamide HCl)

Chemical Formula : C₂H₇N₂O·HCl

Properties : High solubility in water; used in peptide synthesis .

| Property | Glycocyamine HCl | Glycinamide HCl |

|---|---|---|

| Molecular Complexity | Guanidinoacetic acid | Simple glycine derivative |

| Application Scope | Enzymatic studies | Peptide synthesis |

Biological Activity

Glycocyamine hydrochloride, also known as guanidinoacetate, is a significant metabolite of glycine and serves as a precursor to creatine. Its biological activity has garnered interest due to its potential implications in various metabolic processes, particularly in muscle physiology and energy metabolism. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Glycocyamine is synthesized primarily in the kidneys through the transfer of a guanidine group from L-arginine to glycine, catalyzed by the enzyme L-Arg:Gly-amidinotransferase (AGAT) . Subsequently, glycocyamine is methylated to form creatine via the action of guanidinoacetate N-methyltransferase (GAMT). This metabolic pathway highlights the importance of glycocyamine in creatine biosynthesis, which is crucial for energy metabolism in muscle cells.

Biological Functions

- Creatine Synthesis : Glycocyamine is a direct precursor to creatine, which plays a vital role in energy storage and supply within muscle tissues. Creatine facilitates ATP regeneration during high-intensity exercise, thereby enhancing physical performance .

- Insulinotropic Effects : Research indicates that glycocyamine may have insulin-stimulating properties. Early studies demonstrated that dietary intake of glycocyamine could lower blood glucose levels in both diabetic and non-diabetic individuals . This effect may be mediated through its influence on insulin secretion and glucose metabolism.

- Methyl Group Dynamics : The metabolism of glycocyamine can lead to a depletion of methyl groups due to its conversion to creatine. Elevated homocysteine levels have been observed with high doses of glycocyamine, which may contribute to cardiovascular issues . This relationship underscores the need for careful dosing when considering glycocyamine supplementation.

Table 1: Summary of Key Studies on this compound

| Study | Focus | Key Findings |

|---|---|---|

| Borsook & Borsook (1951) | Insulinotropic effects | Reported a moderate decrease in blood glucose levels with GAA supplementation over 6-10 months. |

| Higgins et al. (1952) | Glucose tolerance | Found improvements in glucose tolerance among arthritis patients taking GAA for 42 days. |

| Ostojic et al. (2013) | Safety profile | No significant liver damage biomarkers after GAA consumption; however, caution advised regarding liver fat content. |

| EFSA Panel (2016) | Homocysteine levels | Significant elevation of homocysteine observed at high doses (>4.5 g/kg feed) in animal studies. |

Case Study: Effects on Cattle Metabolism

A study involving Holstein heifers examined the effects of post-ruminal supplementation of glycocyamine on creatine synthesis and plasma homocysteine concentrations. Results indicated that supplementation increased plasma creatine levels significantly while also affecting nitrogen retention positively when combined with methionine . However, increased doses without methionine led to elevated homocysteine levels, suggesting a dose-dependent relationship.

Potential Therapeutic Applications

This compound has potential applications in clinical nutrition and sports medicine due to its role in enhancing muscle performance and metabolic health:

- Muscle Growth : By stimulating insulin and insulin-like growth factor-1 (IGF-1) secretion, glycocyamine may promote muscle protein synthesis and growth .

- Chronic Disease Management : Its ability to improve glucose tolerance suggests potential benefits for managing diabetes and related metabolic disorders .

Safety and Side Effects

Despite its benefits, glycocyamine supplementation should be approached cautiously due to potential side effects such as nausea, stomach discomfort, and increased serum creatinine levels . Long-term high-dose consumption may lead to elevated homocysteine levels, which are associated with cardiovascular risks.

Chemical Reactions Analysis

Methylation to Creatine

In biological systems, glycocyamine undergoes enzymatic methylation to form creatine, a critical energy buffer:

2.1 S-Adenosylmethionine (SAM)-Dependent Methylation

Catalyzed by guanidinoacetate N-methyltransferase (GAMT):

-

Methylation Site : Exclusively at the glycocyamine guanidino group’s terminal nitrogen.

This reaction elevates homocysteine levels, necessitating co-supplementation with methyl donors (e.g., betaine) in therapeutic applications .

Phosphagen Kinase-Catalyzed Phosphorylation

Glycocyamine serves as a phosphagen substrate in ATP regeneration systems:

3.1 Glycocyamine Kinase (GK) Mechanism

GK catalyzes reversible phosphoryl transfer between ATP and glycocyamine:

-

Active Site : Glu243 and Cys294 coordinate the guanidino group, while Thr84 stabilizes the carboxylate .

-

Conformational Changes : Domain closure (22° rotation) upon transition state analog binding reduces solvent accessibility .

| Parameter | Glycocyamine Kinase | Creatine Kinase |

|---|---|---|

| Substrate (mM) | 0.45 | 0.12 |

| Catalytic efficiency () | ||

| Quaternary Structure | Heterodimer (αβ) | Homodimer |

Stability and Decomposition

Glycocyamine hydrochloride exhibits pH-dependent stability:

4.1 Acidic Hydrolysis

Under strong acidic conditions (pH < 2), the guanidino group hydrolyzes:

Q & A

Q. What are the standard protocols for synthesizing glycocyamine hydrochloride, and how can reaction efficiency be monitored?

this compound is typically synthesized via cyclization of glycocyamine with hydrochloric acid under controlled conditions. For example, heating glycocyamine with concentrated HCl at 140°C in a sealed tube yields glycocyamidine hydrochloride . Reaction efficiency is monitored through yield calculations (e.g., 63% yield via cyclization ) and spectroscopic validation (e.g., NMR, IR) to confirm structural integrity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound is classified as a skin irritant (H315), eye irritant (H319), and respiratory hazard (H335). Mandatory precautions include:

- Use of PPE (gloves, goggles, lab coats) to avoid direct contact .

- Working in a fume hood to prevent inhalation of dust .

- Immediate rinsing with water for 15+ minutes in case of skin/eye exposure .

Q. Which analytical techniques are recommended for characterizing this compound purity and structural integrity?

Key methods include:

Q. What experimental methods assess the thermal stability and decomposition profile of this compound?

Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine decomposition temperatures (e.g., gradual decomposition above 220°C ). Isothermal studies under controlled humidity and temperature can further evaluate shelf-life stability .

Advanced Research Questions

Q. How can researchers optimize methylation reactions involving this compound to improve yield while minimizing byproducts?

Optimization strategies include:

- Catalyst selection : Using methylating agents like methyl iodide in the presence of NH₄OAc to enhance reactivity .

- Solvent systems : Polar aprotic solvents (e.g., acetic acid) improve solubility and reaction kinetics .

- Temperature control : Maintaining 140–170°C prevents over-decomposition . Byproduct formation (e.g., glycocyamidine) is monitored via LC-MS and mitigated through stepwise purification .

Q. What methodological approaches resolve contradictions in glycocyamine absorption data between nephrectomized and control animal models?

Discrepancies in intestinal absorption (e.g., 78% recovery in nephrectomized rats vs. 34% in controls ) require:

- Tracer studies : Isotopic labeling (e.g., ¹⁴C-glycocyamine) to differentiate absorbed vs. excreted fractions .

- Metabolic profiling : LC-MS/MS quantification of glycocyamine and its metabolites (e.g., creatine) in plasma and tissues .

- Statistical modeling : Multivariate analysis to account for confounding factors like bacterial decomposition in the gut .

Q. What advanced spectroscopic methods are employed to confirm this compound derivatives, and how are spectral artifacts addressed?

- High-resolution mass spectrometry (HR-MS) : Validates molecular formulas (e.g., [M+H]⁺ for C₃H₈N₃O₂Cl ).

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .

- Artifact mitigation : Deuterated solvents and baseline correction algorithms reduce noise in spectra .

Q. How do researchers design in vivo studies to evaluate glycocyamine-to-creatine conversion efficiency while controlling methyl group depletion?

- Dietary controls : Pairing glycocyamine with methyl donors (e.g., betaine) to offset homocysteine elevation .

- Tissue-specific analysis : Liver and muscle biopsies to quantify creatine synthesis via enzymatic assays (e.g., creatine kinase activity) .

- Longitudinal monitoring : Repeated blood tests to track homocysteine levels and adjust dosing protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.